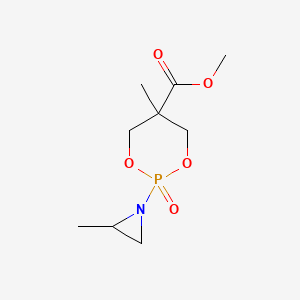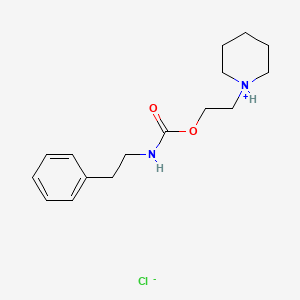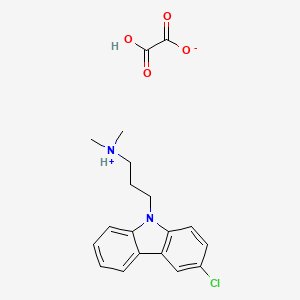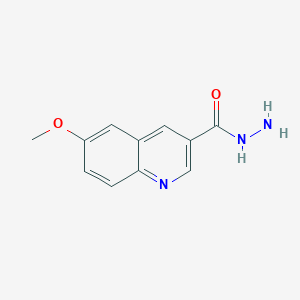
Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide is a complex organic compound with the molecular formula C9H16NO5P and a molecular weight of 249.2008. This compound is known for its unique structure, which includes a dioxaphosphorinane ring and an aziridinyl group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide involves several steps. One common synthetic route includes the reaction of appropriate phosphorochloridate with an aziridine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aziridinyl group can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted products.
Wissenschaftliche Forschungsanwendungen
1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The aziridinyl group is known to form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane derivatives: These compounds share the dioxaphosphorinane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Aziridinyl phosphates: These compounds contain the aziridinyl group and phosphate moiety, similar to the target compound, but may have different ester groups.
The uniqueness of 1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
27247-41-2 |
|---|---|
Molekularformel |
C9H16NO5P |
Molekulargewicht |
249.20 g/mol |
IUPAC-Name |
methyl 5-methyl-2-(2-methylaziridin-1-yl)-2-oxo-1,3,2λ5-dioxaphosphinane-5-carboxylate |
InChI |
InChI=1S/C9H16NO5P/c1-7-4-10(7)16(12)14-5-9(2,6-15-16)8(11)13-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
DREMYNJFVPRNAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1P2(=O)OCC(CO2)(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)




![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)



